2,5-Difluoro-4-isopropoxyphenylboronic acid is a boronic acid derivative characterized by the presence of two fluorine atoms at the 2 and 5 positions of the phenyl ring and an isopropoxy group at the 4 position. Its molecular formula is and it has a molecular weight of approximately 215.99 g/mol. This compound is notable for its role in various
One area of research involving 2,5-Difluoro-4-isopropoxyphenylboronic acid is its potential use in Suzuki-Miyaura coupling reactions []. Suzuki-Miyaura coupling is a Nobel Prize-winning technique used by scientists to create carbon-carbon bonds. These bonds are the foundation of many organic molecules, including pharmaceuticals and advanced materials []. In Suzuki-Miyaura coupling reactions, boronic acids act as a source of organic groups that can be bonded to other molecules.
2,5-Difluoro-4-isopropoxyphenylboronic acid is primarily utilized in:
The synthesis of 2,5-Difluoro-4-isopropoxyphenylboronic acid typically involves:
This compound finds applications in various fields:
Interaction studies involving 2,5-Difluoro-4-isopropoxyphenylboronic acid often focus on:
Several compounds share structural similarities with 2,5-Difluoro-4-isopropoxyphenylboronic acid. Here are some notable examples:
2,5-Difluoro-4-isopropoxyphenylboronic acid stands out due to its specific substitution pattern that enhances its reactivity in cross-coupling reactions while potentially providing unique biological properties compared to other boronic acids.